molecular formula C9H11F3O4 B1587755 Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate CAS No. 571-55-1

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

Cat. No. B1587755
CAS RN: 571-55-1
M. Wt: 240.18 g/mol
InChI Key: XNGGOXOLHQANRB-UHFFFAOYSA-N
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Patent
US08115012B2

Procedure details

In a 500 ml four-necked flask with stirrer, 78.3 g (0.425 mol) of trifluoroacetoacetate ethyl-(4,4,4-trifluoro)-3-oxobutyrate, 103.3 g (0.638 mol) of triethyl orthoformate and 130.0 g (1.275 mol) of acetic anhydride were mixed and heated at 120° C. for 6 hours. Then, at atmospheric pressure, initially the low-boiling components were removed and the product was then distilled under reduced pressure over a column. This gave 91.8 g (yield 90%) of the title compound as a colorless liquid of a purity>98%.
Name
trifluoroacetoacetate ethyl-(4,4,4-trifluoro)-3-oxobutyrate
Quantity
78.3 g
Type
reactant
Reaction Step One
Quantity
103.3 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6](=[O:11])[C:7]([F:10])([F:9])[F:8])[CH3:2].FC(F)(F)C(=O)CC(O)=O.[CH:23](OCC)(OCC)[O:24][CH2:25][CH3:26].C(OC(=O)C)(=O)C>>[CH2:25]([O:24][CH:23]=[C:5]([C:6](=[O:11])[C:7]([F:10])([F:8])[F:9])[C:4]([O:3][CH2:1][CH3:2])=[O:12])[CH3:26] |f:0.1|

Inputs

Step One
Name
trifluoroacetoacetate ethyl-(4,4,4-trifluoro)-3-oxobutyrate
Quantity
78.3 g
Type
reactant
Smiles
C(C)OC(CC(C(F)(F)F)=O)=O.FC(C(CC(=O)O)=O)(F)F
Name
Quantity
103.3 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
130 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, at atmospheric pressure, initially the low-boiling components were removed
DISTILLATION
Type
DISTILLATION
Details
the product was then distilled under reduced pressure over a column

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=C(C(=O)OCC)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 91.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.